Cas no 36482-69-6 (Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)-)

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- structure
36482-69-6 structure
Product Name:Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)-
Numero CAS:36482-69-6
MF:C10H16O2
MW:168.232843399048
CID:319650
PubChem ID:11041109
Update Time:2025-04-19

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)-
    • 4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one
    • (-)-3-methylcyclopentanol
    • (-)-3-Oxy-sandaracopimaradiene
    • (+-)-3-methylcyclopentanol
    • (1R,4S,6S)-4-hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one
    • 3-Methyl-1-cyclopentanol
    • 3-Methylc
    • 3-methylcyclopentanol
    • 3-Methylcyclopentanol, mixture of isomers
    • 3-methylcyclopentyl alcohol
    • 3-oxy-(-)-sandaracopimaradiene
    • AC1L3CAZ
    • ACMC-1C3KN
    • Cyclopentanol, 3-methyl-
    • l-3-methylcyclopentanol
    • mixed isomers
    • SureCN181737
    • DTXSID101177495
    • 36482-69-6
    • 3-Hydroxy-3,7,7-trimethylbicyclo[4.1.0]heptan-4-one
    • Inchi: 1S/C10H16O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-7,12H,4-5H2,1-3H3/t6-,7+,10+/m1/s1
    • Chiave InChI: ZPUQSQULULBFIN-FWWHASMVSA-N
    • Sorrisi: O[C@]1(C)C(C[C@@H]2[C@H](C1)C2(C)C)=O

Proprietà calcolate

  • Massa esatta: 168.11503
  • Massa monoisotopica: 168.11503
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 0
  • Complessità: 244
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 37.3
  • XLogP3: 1.2

Proprietà sperimentali

  • Densità: 1.081
  • Punto di ebollizione: 253.1°Cat760mmHg
  • Punto di infiammabilità: 104.5°C

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Cesium hydroxide Solvents: Water ;  2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of (1S)-(+)-3-carene derived tricyclic iminolactone
Lu, Ta-Jung; Lin, Cheng-Kun, Journal of Organic Chemistry, 2011, 76(6), 1621-1633

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Raw materials

Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- Preparation Products

Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd